2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)

Description

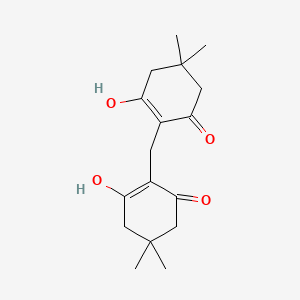

Chemical Structure and Synthesis 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) (CAS: 7599-99-7) is a tetraketone derivative featuring two 5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one moieties linked by a methylene bridge. Its molecular formula is C₁₇H₂₄O₄, with a molecular weight of 292.375 g/mol . The compound is synthesized via a Knoevenagel condensation followed by Michael addition, starting from 5,5-dimethylcyclohexane-1,3-dione and an aldehyde (e.g., 2-naphthylaldehyde or 3,4-dihydroxyphenylaldehyde). The reaction proceeds through keto-enol tautomerism to yield the final product .

Properties

CAS No. |

7599-99-7 |

|---|---|

Molecular Formula |

C17H24O4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h18,20H,5-9H2,1-4H3 |

InChI Key |

LAGNNAWSJPPMCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. One efficient method uses 4 Å molecular sieves as a catalyst, offering high yields and mild reaction conditions . Other catalysts that have been employed include l-histidine in ionic liquid, silica-diphenic acid, Pd(0) nanoparticles in water, and Ni(0) nanoparticles anchored on acid-activated montmorillonite .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of reusable catalysts and simple work-up procedures make the synthesis process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) undergoes various chemical reactions, including:

Condensation Reactions: Often used in the synthesis of xanthenes and acridinediones.

Oxidation and Reduction: These reactions can modify the functional groups on the cyclohexenone rings.

Substitution Reactions: Common reagents include aromatic aldehydes and 1,3-cyclohexanediones.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, 1,3-cyclohexanediones, and various catalysts such as molecular sieves, l-histidine, and Pd(0) nanoparticles .

Major Products

The major products formed from these reactions are often derivatives of xanthenes and acridinediones, which have significant biological activities .

Scientific Research Applications

While comprehensive data tables and case studies for "2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)" are not available within the provided search results, the compound, also known as 2,2'-methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), has various research applications .

Properties and Characteristics

- Structure: 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) has the molecular formula C17H24O4 and a molecular weight of 292.4 g/mol .

- Synonyms: This compound is also known as 2,2'-methanediylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) .

- Physical Properties: It appears as a white solid with a melting point between 192-194 °C .

Research Applications

- Synthesis and Conformational Studies: 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) are synthesized and analyzed using NMR and molecular modeling to understand conformational exchanges. The presence of substituent groups on the benzene ring influences intramolecular hydrogen bond formation and NMR signals .

- Bioactive Agent Design: These compounds serve as starting materials for designing and synthesizing new bioactive agents. The conformational and chemical properties are studied to understand their interaction with biomolecules .

- Lactate Imaging: While not a direct application of 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), a related imaging technique called Lactate Chemical Exchange Saturation Transfer (LATEST) is used for non-invasive lactate imaging, which is significant in cancer and metabolic disorder research .

- Antibacterial Materials: The compound may be a component in the creation of antibacterial polymeric systems, however, this could not be verified in the provided search results .

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) involves its interaction with specific molecular targets and pathways. For example, its lipoxygenase inhibition activity is due to its ability to bind to the enzyme’s active site, preventing the formation of pro-inflammatory leukotrienes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

These derivatives replace the methylene bridge with aryl groups (e.g., 2-hydroxynaphthyl or 3,4-dihydroxyphenyl). Key examples include:

Key Differences :

- Antioxidant Activity: The 3,4-dihydroxyphenyl group in Compound 2 provides additional phenolic hydroxyls, enhancing radical scavenging .

- Antimicrobial Activity : The bulkier 2-hydroxynaphthyl group in Compound 1 improves membrane permeability, increasing efficacy against Gram-positive bacteria and fungi .

5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one

- Molecular Formula : C₁₄H₁₆O.

- Key Features: Lacks the methylene bridge and second cyclohexenone ring.

2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone

- Molecular Formula : C₉H₁₄O₂.

- Key Features: A simpler mono-cyclohexenone derivative with a hydroxyl group at C2. Used as a precursor in fragrance synthesis but lacks the bifunctional reactivity of the parent compound .

Mechanistic Insights :

- Antioxidant Activity: Electron-donating groups (e.g., -OH) stabilize radicals, while conjugation in the cyclohexenone system facilitates electron delocalization .

- Cytotoxicity: Both parent and derivatives induce apoptosis in liver carcinoma cells, likely via mitochondrial pathway disruption .

Biological Activity

2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), also known as MBH, is a synthetic organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Linear Formula : C₁₇H₂₄O₄

- CAS Number : 7599-99-7

- Molecular Weight : 292.378 g/mol

Antimicrobial Activity

Research has indicated that MBH exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity of MBH

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Properties

MBH has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Breast Cancer Cells

In a study evaluating the effects of MBH on breast cancer cell lines, it was found that:

- IC₅₀ Value : 15 µM

- The compound significantly reduced cell viability and induced morphological changes indicative of apoptosis.

The biological activity of MBH can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar to cisplatin, MBH binds to DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : Studies have shown that MBH causes cell cycle arrest in the G0/G1 phase.

In Vivo Studies

In vivo studies further corroborate the efficacy of MBH in cancer treatment. Animal models treated with MBH demonstrated a significant reduction in tumor size compared to control groups.

Table 2: In Vivo Efficacy of MBH

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| MBH (10 mg/kg) | 40 |

| MBH (20 mg/kg) | 70 |

Toxicity Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary studies suggest that MBH has a low toxicity level at therapeutic doses, but further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What established synthetic methods are used for preparing 2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one), and what factors influence reaction efficiency?

- Methodology : The compound is synthesized via condensation reactions between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and aldehydes under acidic or heterogeneous catalytic conditions. A green chemistry approach using 4 Å molecular sieves as a catalyst achieves high yields (~85–90%) under mild conditions (room temperature, ethanol solvent) . Key considerations include:

- Catalyst selection : Molecular sieves enhance reaction rates and reduce side products.

- Solvent choice : Polar protic solvents (e.g., ethanol) improve solubility of dimedone.

- Stoichiometry : A 2:1 molar ratio of dimedone to aldehyde ensures complete conversion.

- Table 1 : Comparison of Synthetic Methods

| Catalyst | Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| 4 Å Molecular Sieves | Ethanol | 90 | 6 hours | |

| HCl (homogeneous) | Water | 75 | 12 hours |

Q. How is the molecular structure of this compound characterized in academic research?

- Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for small-molecule structures .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms tautomeric forms (enol vs. keto) via chemical shifts (e.g., enolic OH at δ 10–12 ppm) .

- IR : Detects carbonyl (C=O) stretching at ~1600–1650 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .

Q. What standard assays evaluate the antioxidant, antimicrobial, and cytotoxic activities of this compound?

- Antioxidant Activity :

- DPPH assay : Measures radical scavenging capacity (IC₅₀ values; lower = better). Compound derivatives show IC₅₀ values as low as 0.0156 mM .

- FRAP assay : Quantifies reducing power (µmol Fe²⁺/L; higher = better). Reported values reach 50,469 µmol/L .

- Antimicrobial Activity :

- Agar diffusion : Zones of inhibition (mm) against Staphylococcus aureus and Candida albicans are measured. Derivatives exhibit zones up to 18 mm .

- Cytotoxicity :

- Neutral red assay : Evaluates cell viability (Hep G2 liver carcinoma). IC₅₀ values range from 20–50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

- Key Variables :

- Catalyst loading : Molecular sieves at 10–15 wt% relative to dimedone maximize efficiency .

- Temperature : Elevated temperatures (40–50°C) reduce reaction time but may increase side products.

- Work-up : Filtration and recrystallization (ethanol/water) enhance purity.

- Data Analysis : Response surface methodology (RSM) can model interactions between variables to identify optimal conditions.

Q. How are contradictions in crystallographic data resolved during structure refinement?

- Approach :

- SHELXL refinement : Adjusts parameters (e.g., thermal displacement, occupancy) to minimize R-factor discrepancies .

- Cross-validation : Compare XRD data with spectroscopic results (e.g., NMR coupling constants) to validate tautomeric forms .

Q. What advanced spectroscopic techniques confirm the tautomeric equilibrium of this compound?

- Methods :

- Variable-temperature NMR : Monitors enol↔keto interconversion via shifting OH and carbonyl signals .

- DFT calculations : Predicts energetically favorable tautomers and compares with experimental data .

Q. How do substituents on the aryl group influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., –OH on 3,4-dihydroxyphenyl) enhance antioxidant activity via radical stabilization.

- Bulkier substituents (e.g., 2-hydroxynaphthyl) improve antimicrobial activity by increasing membrane interaction .

- Table 2 : Biological Activity of Derivatives

| Derivative (Aryl Group) | DPPH IC₅₀ (mM) | FRAP (µmol Fe²⁺/L) | Antimicrobial Zone (mm) |

|---|---|---|---|

| 3,4-Dihydroxyphenyl | 0.0156 | 50,469 | 12 |

| 2-Hydroxynaphthyl | 0.032 | 32,150 | 18 |

Key Challenges and Methodological Recommendations

- Synthetic Scalability : While molecular sieves offer green advantages, catalyst reuse >3 cycles may reduce efficiency due to pore blockage .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for antimicrobials) to validate results .

- Crystallographic Pitfalls : Low-resolution data may require twinning refinement in SHELXL for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.